molecular formula C8H6BrClN2O2 B6247651 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 2408974-81-0

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B6247651
CAS No.: 2408974-81-0
M. Wt: 277.5
InChI Key:
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Description

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H6BrClN2O2. It is a derivative of benzodiazole, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the bromination of 1H-1,3-benzodiazole-5-carboxylic acid followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a hydrogen atom.

    7-bromo-1H-benzimidazole-5-carboxylic acid: Lacks the hydrochloride salt form.

    5-bromo-1H-indazole-3-carboxylic acid: Different position of the bromine and carboxylic acid groups.

Uniqueness

7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .

Properties

CAS No.

2408974-81-0

Molecular Formula

C8H6BrClN2O2

Molecular Weight

277.5

Purity

95

Origin of Product

United States

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